molecular formula C10H14N2O2 B1393985 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine CAS No. 1211758-68-7

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Cat. No. B1393985
M. Wt: 194.23 g/mol
InChI Key: KNMBWRWHUFZCAP-UHFFFAOYSA-N
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Description

“2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Molecular Structure Analysis

The molecular structure of “2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” consists of a pyridine ring attached to a tetrahydro-2H-pyran-4-yloxy group . The InChI code for this compound is 1S/C10H14N2O/c11-9-3-4-12-10 (6-9)8-2-1-5-13-7-8/h3-4,6,8H,1-2,5,7H2, (H2,11,12) .

Scientific Research Applications

Synthesis and Transformation

A study by Strah, Svete, & Stanovnik (1996) describes a new approach to the 2H-pyrano[3,2-c]pyridine system. It involves the transformation of 5,6-Disubstituted 3-benzoylamino-2H-pyran-2-ones into 2H-pyrano[3,2-c]pyridine derivatives.

Reactivity and Derivative Formation

The work of Fischer, Zimmermann, & Weissenfels (1983) highlights the formation of 2-Dialkylamino-2H-pyrans from Pyrylium salts, showcasing the compound's reactivity and potential in derivative formation.

Metal-Free Synthesis

Li, Fan, Qi, & Zhang (2020) demonstrated a metal-free synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one analogues through a multi-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one (Li, Fan, Qi, & Zhang, 2020). This represents an efficient and sustainable approach to synthesizing complex molecules.

Fluorinated Heterocyclic Scaffold Synthesis

A study by Revanna et al. (2013) discusses the synthesis of a fluorinated heterocyclic scaffold, indicating the compound's utility in creating novel molecular structures.

Novel Reagent in Carboxamide Synthesis

Tozawa, Yamane, & Mukaiyama (2005) introduced a novel reagent, Tetrakis(pyridin-2-yloxy)silane, effectively used in forming carboxamides from carboxylic acids and amines (Tozawa, Yamane, & Mukaiyama, 2005). This showcases the compound's role in facilitating chemical reactions.

Pyrrolo[3,4-b]pyridin-5-ones Synthesis

The condensation of primary amines with certain acetamides, as explored by Melekhina et al. (2019), illustrates the compound's potential in synthesizing pyrrolo[3,4-b]pyridin-5-ones.

Multicyclic Pyrazolo[3,4-b]pyridines Synthesis

Tu et al. (2014) established a novel synthesis strategy for multicyclic pyrazolo[3,4-b]pyridines, indicating the compound's versatility in complex molecular synthesis (Tu et al., 2014).

Antimicrobial and Anticoccidial Activity

Research by Georgiadis (1976) on 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one demonstrates the compound's potential in antimicrobial and anticoccidial applications.

Antibacterial and Antifungal Properties

A study by Mmh et al. (2017) on novel compounds derived from the chemical showcased its antibacterial and antifungal properties.

Chemical Reactions with Amines

Vanallan, Reynolds, Petropoulos, & Maier (1970) investigated the compound's reactions with primary and secondary amines, leading to the creation of diverse pyridine and pyrone derivatives (Vanallan et al., 1970).

Corrosion Inhibition

Dandia, Gupta, Singh, & Quraishi (2013) synthesized pyrazolopyridine derivatives and explored their use as corrosion inhibitors for mild steel, demonstrating the compound's industrial application (Dandia et al., 2013).

Diamides Synthesis

The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, as studied by Agekyan & Mkryan (2015), led to the formation of various diamides, highlighting the compound's role in medicinal chemistry.

Ultrasound-Mediated Synthesis

Wang, Zou, Zhao, & Shi (2011) developed an ultrasound-mediated synthesis method for derivatives of the compound, emphasizing an environmentally friendly approach (Wang, Zou, Zhao, & Shi, 2011).

Crystal Structure Analysis

Ganapathy, Jayarajan, Vasuki, & Sanmargam (2015) conducted a crystal structure analysis of a derivative, providing insights into its structural properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Functionalized Pyridines Synthesis

Beccalli, Contini, & Trimarco (2002) developed a new synthesis method for 2-pyridineacetamides, showcasing the compound's utility in creating functionalized pyridines (Beccalli, Contini, & Trimarco, 2002).

Divergent One-Pot Synthesis

Wang, Xin, Liang, Lin, Duan, & Dong (2009) reported a divergent one-pot synthesis method for substituted 2H-pyrans and pyridin-2(1H)-ones, indicating the compound's efficiency in synthetic processes (Wang, Xin, Liang, Lin, Duan, & Dong, 2009).

Pyrazolo[4,3-e]pyridin-5(4H)-one Synthesis

Hassanabadi, Khandan-Barani, & Saffari (2016) developed a synthesis method for 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one, demonstrating the compound's role in creating novel pyrazolo derivatives (Hassanabadi, Khandan-Barani, & Saffari, 2016).

Chemoselective Synthesis

Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta (2019) presented a chemoselective synthesis methodology for various tetrahydropyridines, highlighting the compound's selectivity and efficiency (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Substituted Pyrrolidinones and Pyridones Synthesis

Beck, Picard, Herdtweck, & Dömling (2004) combined Ugi four-component and Wittig ring-closing reactions to create highly substituted pyrrolidinones and pyridones, showcasing the compound's application in complex synthesis (Beck, Picard, Herdtweck, & Dömling, 2004).

properties

IUPAC Name

2-(oxan-4-yloxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBWRWHUFZCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (2.31 g, 10.3 mmol) in anhydrous MeOH (20 mL) was added ammonium formate (1.2 g, 19.1 mmol) and palladium hydroxide on carbon (20%, 0.40 g). The mixture was stirred at ambient temperature for 8 hours when an additional aliquot of ammonium formate (1.0 g) was added. The mixture was heated at 50° C. for 4 hours, the solution adjusted to pH 8 with formic acid before further heating at 50° C. for one hour. The reaction was filtered through Celite and the catalyst residue washed with MeOH. The solvent was concentrated in vacuo to give a deep purple solid. The crude product was purified by ion-exchange chromatography (SCX-2 eluting with hydrochloric acid/MeOH ammonia/MeOH). The product crystallised as a white solid (1.8 g, 90%).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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